

Molecular Identity and Structural Analysis

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Compound Focus: n-propylalanine

CAS No.: 138062-69-8

Cat. No.: S1537397

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N-propylalanine is an N-alkylated derivative of the amino acid alanine. The table below summarizes its core molecular characteristics, with specific data available for the D-enantiomer form [1].

| Property | Description |
|--------------------|---|
| IUPAC Name | (2R)-2-(propylamino)propanoic acid (for D-enantiomer) [1] |
| CAS Number | 1568199-85-8 (for D-Alanine, N-propyl-) [1] |
| Molecular Formula | C ₆ H ₁₃ NO ₂ [1] |
| Molecular Weight | 131.17 g/mol [1] |
| Chemical Structure | CCCNC@HC(=O)O (for D-enantiomer) [1] |
| Class | N-alkylated amino acid [1] |

Key Structural Features [1]:

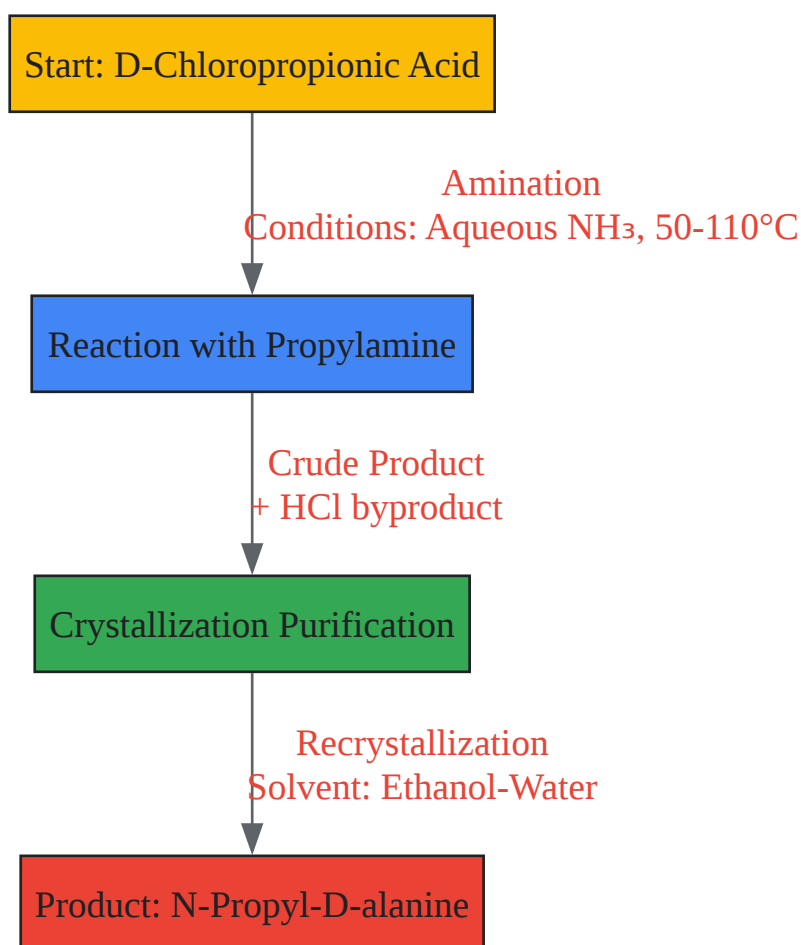
- Stereochemistry:** The chiral alpha-carbon has a specific (R)-configuration in the D-enantiomer, which is critical for its interactions with biological systems.
- N-alkylation:** The addition of a propyl group (-CH₂CH₂CH₃) to the amino nitrogen significantly alters the molecule's properties compared to native alanine.
- Lipophilicity:** The propyl group increases the molecule's lipophilicity, enhancing its membrane permeability and making it a candidate for prodrug development.

Synthesis and Experimental Protocols

The search results detail a primary chemical synthesis route for producing N-propyl-D-alanine with high enantiomeric purity [1].

Chemical Synthesis of N-Propyl-D-alanine

The following diagram outlines the two-step synthesis workflow for producing N-propyl-D-alanine:



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Synthesis workflow for N-propyl-D-alanine via chemical amination and purification.

Step 1: Amination Reaction [1]

- **Objective:** To form the N-propyl bond.

- **Reaction:** Optically active **D-chloropropionic acid** is reacted with **propylamine** in an aqueous ammonia medium.
- **Conditions:** The reaction is carried out at an elevated temperature range of **50–110°C**.
- **Output:** The reaction yields N-propyl-D-alanine along with hydrochloric acid (HCl) as a byproduct. This method is reported to achieve **>99% enantiomeric excess (e.e.)** when using high-purity starting materials.

Step 2: Purification [1]

- **Objective:** To isolate the pure product and remove racemic byproducts.
- **Method:** The crude product is recrystallized from **ethanol-water mixtures**.

Comparative Analysis of N-Alkylated D-Amino Acids

The table below positions **N-propylalanine** among related chemical compounds, highlighting its distinctive properties [1].

| Compound | Key Feature | Lipophilicity (logP) | Reported Biological Activity |
|---------------------------|--------------------------------|--------------------------|--|
| N-Propyl-D-alanine | Propyl chain on amino nitrogen | ~ -1.5 (estimated) | Weak glycine receptor agonism (EC ₅₀ ~9 mM); Alanine racemase inhibition (K _i ~2.3 μM) [1] |
| D-Alanine | Unmodified parent amino acid | ~ -2.7 | Natural substrate for bacterial cell wall synthesis [1] |
| N-Methyl-D-alanine | Methyl group on amino nitrogen | Lower than propyl analog | Often used in peptide stability studies [1] |

Research and Potential Applications

The available data suggests several research directions for **N-propylalanine**, though current evidence appears preliminary.

- **Neurotransmitter Receptor Modulation:** **N-propylalanine** exhibits weak agonism at glycine receptors (GlyRs), suggesting potential research applications in neurology and pain management,

though its efficacy is lower than the native ligand glycine [1].

- **Antimicrobial Adjuvant:** Preliminary data indicates it may inhibit alanine racemase, a bacterial enzyme essential for cell wall synthesis, highlighting its potential as an antibiotic adjuvant to counter resistance in pathogens like *Staphylococcus aureus* [1].
- **Prodrug Development:** Its enhanced lipophilicity makes it a candidate for prodrug strategies, potentially improving blood-brain barrier penetration for central nervous system targets [1].

Information Gaps and Research Limitations

The search results lack several critical elements required for a comprehensive whitepaper:

- **Detailed Biological Data:** Missing robust data on pharmacokinetics, toxicity, specific signaling pathways, and results from cellular or animal models.
- **Current Research Status:** No information was found on active clinical trials, recent publications, or ongoing development programs involving **N-propylalanine**.
- **Broader Context:** The results do not place **N-propylalanine** within the current landscape of drug development or highlight the most active and promising areas of investigation.

Strategies for Deeper Research

To build a more complete profile of **N-propylalanine**, consider these targeted actions:

- **Investigate Specific Therapeutic Hypotheses:** Follow the leads on GlyR agonism and alanine racemase inhibition by searching for related compounds in specialized databases like PubMed and Google Scholar.
- **Explore Patent Landscapes:** Use the synthesis information as a starting point for a deeper dive into patents using platforms like Google Patents and the USPTO database to find assigned applications and inventors.
- **Source the Compound for Research:** The provided CAS number (1568199-85-8) can be used to locate commercial suppliers for procurement and screening in your own experimental models [1].

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References

1. D-Alanine, N-propyl- - 1568199-85-8 [vulcanchem.com]

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